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molecular formula C8H15BrO2 B1294297 Ethyl 2-bromohexanoate CAS No. 615-96-3

Ethyl 2-bromohexanoate

Cat. No. B1294297
M. Wt: 223.11 g/mol
InChI Key: KOUAQOCYMAENKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05061720

Procedure details

A mixture of 100 g (0.44 mole) of 2-bromohexanoic acid ethyl ester (Aldrich) and 39.0 g (0.51 mole) of thiourea (Fisher) in 600 mL of ethanol was stirred and heated on a steam bath for 2 hr. The solvent was evaporated under reduced pressure to give a solid residue. The solid was treated with 75 g (0.44 mole) of barium hydroxide in 1 L of 20% aqueous ethanol and the reaction mixture was stirred and heated at reflux for 20 hr. An additional 30.0 g (0.18 mole) of barium hydroxide was added and stirring and heating was continued for 20 hr. The reaction mixture was filtered and the filtrate pH was adjusted to 2 with concentrated hydrochloric acid. The mixture was extracted with three 500 mL portions of ethyl ether. The ethereal extracts were washed twice with 300 mL portions of water and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to yield 52.8 g (80%) of 2-mercaptohexanoic acid as a light-yellow, viscous oil that has a sharp onion smell.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:11])[CH:5](Br)[CH2:6][CH2:7][CH2:8][CH3:9])C.NC(N)=[S:14].[OH-].[Ba+2].[OH-]>C(O)C>[SH:14][CH:5]([CH2:6][CH2:7][CH2:8][CH3:9])[C:4]([OH:3])=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OC(C(CCCC)Br)=O
Name
Quantity
39 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
[OH-].[Ba+2].[OH-]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
[OH-].[Ba+2].[OH-]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid residue
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hr
Duration
20 h
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
heating
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with three 500 mL portions of ethyl ether
WASH
Type
WASH
Details
The ethereal extracts were washed twice with 300 mL portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
SC(C(=O)O)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 52.8 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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